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Introduction
Pemigatinib (trade name Pemazyre®) is a potent and selective inhibitor of the fibroblast growth

factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling,

driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of

malignancies, most notably cholangiocarcinoma.[1][3] Pemigatinib functions as an ATP-

competitive inhibitor, targeting the kinase domain of FGFRs to block downstream signaling

pathways crucial for tumor cell proliferation and survival.[1][4] This technical guide provides an

in-depth analysis of the FGFR selectivity profile of pemigatinib, complete with quantitative data,

detailed experimental methodologies, and visual representations of key pathways and

workflows.

Core Mechanism of Action
FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast

growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling

cascades.[1][3] Key pathways implicated in cancer progression include the RAS/MAPK,

PI3K/AKT, and PLCγ pathways.[1] Genetic alterations can lead to constitutive, ligand-

independent activation of these receptors, promoting uncontrolled cell growth.[1] Pemigatinib

selectively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing their

phosphorylation and subsequent activation, thereby inhibiting these oncogenic signals.[1][2]
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Caption: Simplified FGFR Signaling Pathway and Point of Pemigatinib Inhibition.
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Quantitative Selectivity Profile
The potency and selectivity of pemigatinib have been characterized through biochemical

assays measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases.

The data clearly demonstrates high potency against FGFR1, 2, and 3, with significantly weaker

activity against FGFR4 and other related kinases.

Table 1: Pemigatinib IC50 Values for FGFR Isoforms

Target Kinase Assay Type IC50 (nM) Reference

FGFR1 Cell-free / Enzymatic 0.4 [4][5]

FGFR2 Cell-free / Enzymatic 0.5 [4][5]

FGFR3 Cell-free / Enzymatic 1.2 [5]

FGFR4 Cell-free / Enzymatic 30 [4][5]

Table 2: Pemigatinib Selectivity Against Other Kinases

Target Kinase Assay Type IC50 (nM) Reference

VEGFR2 (KDR) Biochemical <1,000 [4]

c-KIT Biochemical <1,000 [4]

Other 54 kinases Biochemical >10,000 [4]

Note: The data indicates that among 56 kinases tested, only VEGFR2 (KDR) and c-KIT were

inhibited with an IC50 value below 1,000 nM, highlighting pemigatinib's high selectivity for the

FGFR family.[4]

Experimental Protocols
The determination of kinase inhibitor potency (IC50) is typically performed using in vitro

biochemical assays. These assays measure the enzymatic activity of purified kinases in the

presence of varying concentrations of the inhibitor. Below are detailed methodologies for two

common, representative assay platforms.
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Methodology 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.

Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the

"ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

Finally, the "Kinase Detection Reagent" is added to convert the generated ADP back into ATP,

which is then used by a luciferase/luciferin reaction to produce a luminescent signal directly

proportional to the amount of ADP produced, and thus, kinase activity.[5][6]

Materials:

Purified recombinant human FGFR enzyme

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

ATP

Pemigatinib (serially diluted)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque multi-well plates (e.g., 384-well)

Plate-reading luminometer

Procedure:

Reagent Preparation: Prepare serial dilutions of pemigatinib in the kinase assay buffer.

Prepare a solution containing the FGFR enzyme and its substrate in the assay buffer.

Prepare the ATP solution at the desired concentration (often at or near the Km for the

specific kinase).

Kinase Reaction: To the wells of a 384-well plate, add the pemigatinib dilutions. Add the

enzyme/substrate mixture to each well. Initiate the reaction by adding the ATP solution.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase

reaction. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]

Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP

to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes

to allow the luminescent signal to develop and stabilize.[6]

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Plot the luminescence signal against the logarithm of the pemigatinib

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value,

which is the concentration of pemigatinib that inhibits 50% of the kinase activity.[7]

Methodology 2: LanthaScreen® TR-FRET Kinase
Binding Assay
This assay measures the binding of an inhibitor to the kinase's ATP pocket through a time-

resolved fluorescence resonance energy transfer (TR-FRET) mechanism.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase

and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site.

When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test

compound that also binds to the ATP site will compete with and displace the tracer, leading to a

decrease in the FRET signal.[1][3]

Materials:

Purified, tagged (e.g., GST- or His-tagged) recombinant human FGFR enzyme

Europium-labeled anti-tag antibody

Alexa Fluor® 647-labeled Kinase Tracer

Pemigatinib (serially diluted)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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Multi-well plates suitable for fluorescence readings

TR-FRET capable plate reader

Procedure:

Reagent Preparation: Prepare serial dilutions of pemigatinib in the kinase buffer. Prepare a

mixture of the FGFR enzyme and the Eu-labeled antibody in the buffer. Prepare the tracer

solution.

Assay Assembly: In a multi-well plate, add the pemigatinib dilutions. Add the kinase/antibody

mixture. Add the tracer solution to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to

reach equilibrium.[3]

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against

the logarithm of the pemigatinib concentration. Fit the data to a dose-response curve to

determine the IC50 value, representing the concentration of pemigatinib required to displace

50% of the tracer.[1]
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Caption: General Experimental Workflow for Determining Kinase Inhibitor IC50.
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Conclusion
Pemigatinib is a highly potent and selective inhibitor of FGFR1, 2, and 3, with substantially

lower activity against FGFR4 and a wide range of other kinases. This selectivity profile is

critical to its therapeutic efficacy in cancers driven by aberrant FGFR signaling, while potentially

mitigating off-target effects. The quantitative assessment of its inhibitory activity is robustly

determined through established biochemical assays, such as luminescence-based ADP

detection and TR-FRET binding assays, which form the foundation of kinase inhibitor profiling

in drug discovery. This detailed understanding of pemigatinib's selectivity is paramount for

researchers and clinicians working to optimize its use in precision oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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